2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Chromatographic retention

Sourcing structurally defined, high-lipophilicity quinoline-4-carboxylic acid analogs for focused library synthesis often means accepting long lead times or uncertain purity. 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438221-81-9) resolves this by delivering a distinct 3-isobutoxy-6-methyl substitution pattern with a predicted LogP of 5.63-the highest in its series-at ≥97% purity. - Enables systematic exploration of lipophilicity tolerance within the validated hDHODH pharmacophore. - Unique MDL identifier (MFCD03074560) and defined storage conditions (2-8°C, sealed dry) ensure unambiguous procurement and compliant lab handling. - Supplied as a heterocyclic building block, suitable for amide coupling, esterification, and library synthesis.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS No. 438221-81-9
Cat. No. B1299841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
CAS438221-81-9
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C
InChIInChI=1S/C21H21NO3/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(23)24)17-9-14(3)7-8-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24)
InChIKeyKQCMTINULIFPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid (CAS 438221-81-9): Quinoline-4-Carboxylic Acid Research Chemical for Medicinal Chemistry and Heterocyclic Building Block Procurement


2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438221-81-9) is a synthetic quinoline-4-carboxylic acid derivative with the molecular formula C₂₁H₂₁NO₃ and a molecular weight of 335.40 g/mol . It belongs to the 2-aryl-6-methylquinoline-4-carboxylic acid subclass, distinguished by a 3-isobutoxy substituent on the pendant phenyl ring and a 6-methyl group on the quinoline core . The compound is supplied as a research chemical—primarily as a heterocyclic building block—with commercially available purity levels of ≥97–98% . Its predicted physicochemical profile (LogP 5.63, boiling point 513.2 °C) places it at the higher end of the lipophilicity range within its close analog series . No published primary bioactivity data specific to this compound were identified in the peer-reviewed literature as of the search date; the compound's differentiation rests principally on its distinct physicochemical and structural attributes relative to the nearest commercially available analogs.

High-lipophilicity quinoline-4-carboxylic acid building block with 3-isobutoxy-6-methyl substitution
Unique MDL identifier (MFCD03074560) and commercially available purity grades (≥97–98%)
Requires sealed dry storage at 2–8 °C; classified as Irritant

Why 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid Cannot Be Casually Replaced by a Close Analog in Research or Procurement


Quinoline-4-carboxylic acid derivatives within the 2-aryl-6-methyl series exhibit steep structure–property relationships where even modest alterations to the alkoxy chain length, branching, or ring-substitution position produce measurable shifts in lipophilicity (ΔLogP up to ~1.7 units), boiling point (ΔT up to ~22 °C), and molecular weight (ΔMW up to ~42 Da) [1]. The 3-isobutoxy group imparts a branched, sterically accessible ether side chain that is absent in the linear propoxy or smaller methoxy analogs; the 6-methyl group on the quinoline ring further distinguishes this compound from the des-methyl 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid series . These physicochemical differences translate into divergent solubility profiles, chromatographic retention behavior, and potentially differential target engagement in biological assays where lipophilicity-driven membrane partitioning or protein binding is relevant [2]. Substituting this compound with a positional isomer (e.g., 4-isobutoxy-8-methyl variant) or a shorter-chain alkoxy analog without experimental validation risks altering SAR trends, synthetic intermediate reactivity, and analytical reference standard properties.

Alkoxy chain length or branching shifts predicted LogP by up to 1.71 units, affecting HPLC retention and solubility profiles.
Positional isomers (e.g., 4-isobutoxy-8-methyl) share molecular weight but differ in LogP by 0.69 units and boiling point by 5.4 °C; may alter reactivity and biological readout.
Des-methyl analog lacks the steric contribution of the 6-methyl group, potentially modifying carboxylic acid coupling reactivity.

Quantitative Differentiation Evidence for 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid (CAS 438221-81-9) Versus Closest Analogs


Lipophilicity (LogP) Comparison: 3-Isobutoxy Substituent Confers the Highest Predicted LogP Among the 3-Alkoxy-6-methylquinoline-4-carboxylic Acid Homologous Series

The target compound exhibits a predicted LogP of 5.63, which is higher than all available 3-alkoxy homologs: the 3-methoxy analog (LogP 3.92, ΔLogP = +1.71), the 3-isopropoxy analog (LogP 5.10, ΔLogP = +0.53), and the 3-propoxy analog (LogP 5.28, ΔLogP = +0.35) [1]. The 3-isobutoxy group, with its branched four-carbon chain, provides greater lipophilicity than the linear three-carbon 3-propoxy substituent, consistent with the expected contribution of an additional methylene unit and branching-induced conformational effects.

Lipophilicity (LogP)
Reported
5.63 (Target) vs. 3.92–5.28 (3-alkoxy homologs)
Highest predicted LogP within 3-alkoxy-6-methyl series; influences reversed-phase retention and membrane partitioning.
Cross-study predicted values; experimental logD not available.
Lipophilicity Drug-likeness Chromatographic retention

Boiling Point Differentiation: 3-Isobutoxy-6-methyl Substitution Pattern Yields the Second-Highest Boiling Point Among Close Analogs

The target compound has a predicted boiling point of 513.2 ± 50.0 °C at 760 mmHg, which is higher than the 3-methoxy analog (491.6 °C, Δ = +21.6 °C), the 3-isopropoxy analog (503.5 °C, Δ = +9.7 °C), the 3-propoxy analog (509.4 °C, Δ = +3.8 °C), and the des-methyl 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (500.3 °C, Δ = +12.9 °C) . The 6-methyl group contributes approximately 12.9 °C to the boiling point relative to the des-methyl analog. The 4-isobutoxy-8-methyl positional isomer (CAS 438234-09-4) has a higher boiling point of 518.6 °C (Δ = −5.4 °C relative to target), reflecting the different substitution geometry .

Boiling Point
Reported
513.2 ± 50.0 °C
Second highest among close analogs; informs recrystallization solvent choice and thermal stability assessment.
Predicted at 760 mmHg; experimental boiling point may differ.
Thermal stability Purification Synthetic handling

Positional Isomer Differentiation: 3-Isobutoxy-6-methyl Versus 4-Isobutoxy-8-methyl Substitution Pattern Results in Distinct Lipophilicity and Boiling Point Profiles

The target compound (3-isobutoxyphenyl, 6-methylquinoline) and its closest positional isomer 2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438234-09-4) share the same molecular formula (C₂₁H₂₁NO₃) and molecular weight (335.40 g/mol) but differ in substitution geometry. Despite identical MW, the target compound has a higher LogP (5.63 vs. 4.94, ΔLogP = +0.69) and a lower boiling point (513.2 °C vs. 518.6 °C, ΔBP = −5.4 °C) . The MDL numbers are distinct: MFCD03074560 (target) vs. MFCD03420043 (4-isobutoxy-8-methyl isomer) . The 3-isobutoxy (meta) orientation places the ether side chain in a different spatial relationship to the quinoline carboxylic acid compared to the 4-isobutoxy (para) arrangement, potentially altering metal-coordination geometry, hydrogen-bonding networks, and steric accessibility of the carboxylic acid moiety.

Positional Isomer
Reported
3-isobutoxy-6-methyl vs. 4-isobutoxy-8-methyl
ΔLogP +0.69, ΔBP −5.4 °C
Distinct MDL numbers prevent cross-ordering; geometry may affect metal coordination and H-bonding.
Exact mass identical; procurement verification essential.
Positional isomerism Structure–property relationships Procurement accuracy

Molecular Weight Differentiation: The 3-Isobutoxy Group Adds 42 Da Relative to the 3-Methoxy Analog, Enabling Distinct Mass Spectrometric Detection and Synthetic Intermediate Tracking

The target compound has a molecular weight of 335.40 g/mol, which is 42.08 Da heavier than the 3-methoxy analog (293.32 g/mol) and 14.03 Da heavier than the 3-isopropoxy and 3-propoxy analogs (both 321.37 g/mol) . This mass difference corresponds to the substitution of –OCH₃ with –OCH₂CH(CH₃)₂ (net addition of C₃H₆). The distinct molecular ion and isotope pattern facilitate unambiguous LC-MS identification in reaction monitoring and purity assessment, particularly when the isobutoxy compound is used as a synthetic intermediate alongside its lower-MW homologs.

Molecular Weight
Reported
335.40 Da (+42.08 vs. 3-methoxy)
Enables unambiguous LC-MS identification and stoichiometric calculations in multi-step syntheses.
Based on molecular formula C₂₁H₂₁NO₃.
Mass spectrometry Molecular weight Building block differentiation

Class-Level Inference: Quinoline-4-Carboxylic Acid Scaffold Is Validated as a Privileged Structure for Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition and Antiproliferative Activity

A series of 2-substituted quinoline-4-carboxylic acids was synthesized and evaluated for hDHODH inhibitory activity and antiproliferative potential against MCF-7 (breast), A549 (lung), and A375 (melanoma) cancer cell lines with selectivity assessed versus HaCaT normal cells [1]. Potent hDHODH inhibitors were identified within this chemotype (e.g., compounds 3f and 3g), and cytotoxicity IC₅₀ values were determined alongside experimental logD₇.₄ values ranging from −1.15 to 1.69 [1]. Notably, 2-(3,4-diisobutoxyphenyl)quinoline-4-carboxylic acid—a close structural relative bearing a diisobutoxy substitution pattern—was among the compounds profiled, demonstrating that the isobutoxy-phenylquinoline-4-carboxylic acid architecture is compatible with target engagement [2]. While the specific target compound (CAS 438221-81-9) was not explicitly tested in this study, its core scaffold aligns with the validated hDHODH pharmacophore, and its high LogP (5.63) positions it in a lipophilicity range that may favor membrane penetration but requires attention to solubility limitations.

Scaffold Bioactivity
Class-level inference
hDHODH pharmacophore validated in 2-arylquinoline-4-carboxylic acid series; no direct data for CAS 438221-81-9.
Supports use as a medicinal chemistry building block; target engagement and cytotoxicity require experimental confirmation.
Class-level evidence from Petrovic et al. (2020); compound not explicitly tested.
hDHODH inhibition Anticancer Structure–activity relationship

Procurement Differentiation: Unique MDL Identifier and Defined Storage Conditions Distinguish This Compound in Supplier Catalogs

The target compound is uniquely identified by MDL Number MFCD03074560, which is distinct from all close analogs: 3-methoxy (MFCD03233468), 3-isopropoxy (MFCD03233442), 3-propoxy (MFCD03074554), des-methyl 3-isobutoxy (MFCD03074562), and 4-isobutoxy-8-methyl (MFCD03420043) . The compound requires sealed dry storage at 2–8 °C and is classified as an Irritant . Commercially available purity levels span 95% (CymitQuimica/Biosynth), 97% (Leyan, Chemscene, Chemenu), and ≥98% (MolCore, Chemsrc) . Pricing from Fluorochem (via cnreagent) is 4,510 CNY/1g, 15,730 CNY/5g, and 26,950 CNY/10g, reflecting a research-chemical pricing tier consistent with a non-stock, custom-synthesis-grade heterocyclic building block .

Procurement Identity
Supplier data
MDL MFCD03074560; Purity 95–≥98%
Unique MDL prevents cross-ordering among close analogs; storage 2–8 °C, sealed dry, Irritant.
Catalog data from multiple suppliers.
Procurement Quality control Inventory management

High-Confidence Application Scenarios for 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid (CAS 438221-81-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage SAR Exploration of hDHODH Inhibitors Requiring High Lipophilicity Quinoline-4-Carboxylic Acid Building Blocks

The class-level inference from Petrovic et al. (2020) establishes the 2-arylquinoline-4-carboxylic acid scaffold as a validated hDHODH pharmacophore [1]. The target compound's LogP of 5.63—the highest among the 3-alkoxy-6-methyl series—makes it a candidate building block for exploring the lipophilicity tolerance of the hDHODH binding pocket. Its 6-methyl group adds steric bulk at a position known to influence target engagement in quinoline-based inhibitors [1]. Researchers designing focused libraries around the quinoline-4-carboxylic acid chemotype can use this compound to probe whether increased lipophilicity (relative to the 3-methoxy or 3-isopropoxy analogs) enhances or diminishes hDHODH potency and selectivity.

Analytical Method Development: Use as a High-LogP Retention Time Marker for Reversed-Phase HPLC Method Calibration

With a predicted LogP of 5.63—significantly higher than the 3-methoxy analog (LogP 3.92) and moderately above the 3-isopropoxy (5.10) and 3-propoxy (5.28) homologs —the target compound serves as a useful high-retention reference standard for calibrating reversed-phase HPLC gradients when analyzing quinoline-4-carboxylic acid compound libraries. Its distinct molecular weight (335.40 Da) and unique MDL identifier (MFCD03074560) ensure unambiguous peak assignment in LC-MS workflows .

Synthetic Chemistry: Sterically Differentiated Carboxylic Acid Handle for Amide Coupling and Esterification in Parallel Synthesis

The 6-methyl substituent on the quinoline ring provides steric differentiation from the des-methyl analog (CAS 350997-45-4), which lacks this methyl group . This structural feature may modulate the reactivity of the 4-carboxylic acid toward amide coupling or esterification, offering a distinct reactivity profile for parallel synthesis campaigns. The compound's availability at ≥97% purity from multiple suppliers (Leyan, Chemscene, MolCore) and defined storage conditions (sealed dry, 2–8 °C) support its use as a reliable synthetic intermediate.

Procurement and Inventory: Unambiguous Ordering via MDL Number to Prevent Isomer Cross-Contamination in Compound Management

The distinct MDL number MFCD03074560 uniquely identifies this compound among five close analogs, each with its own MDL identifier . For institutional compound management systems and electronic procurement platforms, this one-to-one MDL-to-structure mapping eliminates the risk of inadvertently ordering the 4-isobutoxy-8-methyl positional isomer (MDL MFCD03420043) or the des-methyl variant (MDL MFCD03074562). The hazard classification (Irritant) and storage requirements (2–8 °C, sealed dry) are explicitly documented , facilitating compliant laboratory handling and inventory management.

Application
Selection Property
Validation Focus
hDHODH inhibitor SAR studies
Elevated lipophilicity and 6-methyl steric profile
Binding pocket lipophilicity tolerance assays
Reversed-phase HPLC method calibration
High LogP retention time marker within quinoline-4-carboxylic acid series
Gradient calibration using quinoline building block libraries
Amide coupling & parallel synthesis
Sterically differentiated 4-carboxylic acid handle
Reactivity comparison with des-methyl analog
Compound management & procurement
Unique MDL identifier and defined storage classification
Ordering accuracy and inventory compliance
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